

# Asundexian Demonstrates Efficacy in Secondary Stroke Prevention with Favorable Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Asundexian |           |
| Cat. No.:            | B3325157   | Get Quote |

New data from the OCEANIC-STROKE trial reveals that the novel oral Factor XIa (FXIa) inhibitor, **Asundexian**, significantly reduces the risk of recurrent ischemic stroke in patients who have experienced a non-cardioembolic ischemic stroke or transient ischemic attack (TIA), without a corresponding increase in major bleeding events. This positions **Asundexian** as a potentially safer antithrombotic agent compared to traditional anticoagulants and offers a promising new avenue for secondary stroke prevention.

For researchers, scientists, and drug development professionals, the validation of **Asundexian**'s efficacy and safety in this specific patient population is a significant development. This comparison guide provides a detailed overview of **Asundexian**'s performance against placebo and contextualizes its potential role alongside established anticoagulants like Factor Xa inhibitors and vitamin K antagonists.

## Comparative Efficacy in Secondary Stroke Prevention

The landmark Phase III OCEANIC-STROKE trial provides the most robust evidence for **Asundexian**'s efficacy in the secondary prevention of non-cardioembolic ischemic stroke. The trial demonstrated that **Asundexian** (50 mg once daily), when added to standard antiplatelet therapy, was superior to placebo in reducing the incidence of ischemic stroke.[1][2][3] While the



full quantitative results are anticipated to be presented at the upcoming World Stroke Congress, the topline announcement confirms the trial met its primary efficacy endpoint.[4][5]

In contrast, the Phase III OCEANIC-AF trial, which evaluated **Asundexian** against the Factor Xa inhibitor apixaban for stroke prevention in patients with atrial fibrillation, was terminated prematurely due to inferior efficacy of **Asundexian** in this different patient population.[6][7][8] However, it is crucial to note that the OCEANIC-AF trial did demonstrate a lower risk of bleeding with **Asundexian** compared to apixaban.[6][8]

For context, meta-analyses of direct oral anticoagulants (DOACs), including Factor Xa inhibitors, versus warfarin in patients with atrial fibrillation have generally shown that DOACs are at least as effective as warfarin in preventing stroke, with a significantly lower risk of intracranial hemorrhage.[9][10] However, in patients without atrial fibrillation, studies comparing anticoagulants to antiplatelet therapy for secondary stroke prevention have not shown a clear benefit for anticoagulation and have indicated an increased risk of bleeding.[11][12][13]

Table 1: Summary of **Asundexian** Efficacy Data in Secondary Stroke Prevention (OCEANIC-STROKE - Topline Results)

| Treatment Group                              | Primary Efficacy Outcome<br>(Ischemic Stroke) | Comparison             |
|----------------------------------------------|-----------------------------------------------|------------------------|
| Asundexian (50 mg) +<br>Antiplatelet Therapy | Significantly reduced risk                    | Asundexian vs. Placebo |
| Placebo + Antiplatelet Therapy               | -                                             |                        |

Note: Detailed quantitative data from the OCEANIC-STROKE trial are pending presentation at a scientific congress.

Table 2: Comparative Efficacy of Anticoagulants in Stroke Prevention (Various Indications)



| Drug Class                      | Comparator                         | Indication                                            | Key Efficacy<br>Finding                                   |
|---------------------------------|------------------------------------|-------------------------------------------------------|-----------------------------------------------------------|
| Asundexian (FXIa<br>Inhibitor)  | Placebo                            | Secondary Prevention<br>(Non-Cardioembolic<br>Stroke) | Superior in reducing ischemic stroke risk[1] [2][3]       |
| Asundexian (FXIa<br>Inhibitor)  | Apixaban (Factor Xa<br>Inhibitor)  | Atrial Fibrillation                                   | Inferior in preventing stroke/systemic embolism[6][7][8]  |
| DOACs (Factor Xa<br>Inhibitors) | Warfarin (Vitamin K<br>Antagonist) | Atrial Fibrillation                                   | Non-inferior or superior in preventing stroke[9][10]      |
| Anticoagulants                  | Antiplatelet Therapy               | Secondary Prevention<br>(Non-Cardioembolic<br>Stroke) | No significant reduction in recurrent ischemic stroke[11] |

#### Safety Profile: A Key Differentiator

A major focus of the **Asundexian** development program has been its potential to separate antithrombotic efficacy from bleeding risk. The topline results of the OCEANIC-STROKE trial support this hypothesis, showing no significant increase in the primary safety endpoint of major bleeding compared to placebo.[1][2][3] This is a critical finding, as the risk of hemorrhage is a major limitation of current anticoagulant therapies.

The OCEANIC-AF trial also demonstrated a favorable bleeding profile for **Asundexian**, with a lower incidence of major bleeding compared to apixaban.[6][7][8]

Table 3: Summary of **Asundexian** Safety Data (Topline Results)



| Trial          | Comparison              | Primary Safety Outcome<br>(Major Bleeding)         |
|----------------|-------------------------|----------------------------------------------------|
| OCEANIC-STROKE | Asundexian vs. Placebo  | No significant increase in major bleeding[1][2][3] |
| OCEANIC-AF     | Asundexian vs. Apixaban | Lower incidence of major bleeding[6][7][8]         |

# Mechanism of Action: Targeting the Intrinsic Coagulation Pathway

**Asundexian** is an oral, direct inhibitor of Factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade.[14] The intrinsic pathway is thought to be more critical for the amplification of thrombus formation (pathological clotting) than for hemostasis (physiological clotting). By selectively targeting FXIa, **Asundexian** aims to reduce the risk of thrombosis without significantly impairing the body's ability to form clots in response to injury, thereby lowering the risk of bleeding.[1][15]

In contrast, Factor Xa inhibitors and vitamin K antagonists target factors in the common pathway of coagulation, which are essential for both thrombosis and hemostasis.





Click to download full resolution via product page

Caption: Simplified Coagulation Cascade and Drug Targets.

### **Experimental Protocols OCEANIC-STROKE Trial**

The OCEANIC-STROKE study was a multicenter, international, randomized, placebo-controlled, double-blind, parallel-group, event-driven Phase III trial.[1][16]

- Population: Over 12,300 patients who had experienced a non-cardioembolic ischemic stroke or a high-risk TIA.[1][17]
- Intervention: **Asundexian** 50 mg once daily or placebo.[1]
- Background Therapy: All patients received standard-of-care antiplatelet therapy.[1]



- Primary Efficacy Endpoint: Time to first occurrence of ischemic stroke.[17]
- Primary Safety Endpoint: Time to first occurrence of major bleeding as defined by the International Society on Thrombosis and Haemostasis (ISTH).[17]



Click to download full resolution via product page

Caption: OCEANIC-STROKE Trial Workflow.

#### **Preclinical Models**

Preclinical studies of **Asundexian** have been conducted in various animal models of thrombosis to evaluate its antithrombotic efficacy and bleeding risk.[14] While specific details of



preclinical stroke models for **Asundexian** are not extensively published, the general approach involves inducing a stroke (e.g., through middle cerebral artery occlusion) in animal models and then administering the investigational drug to assess its impact on infarct volume, neurological deficits, and bleeding parameters compared to a control or other anticoagulants.

#### **Conclusion and Future Directions**

The positive topline results from the OCEANIC-STROKE trial represent a significant milestone in the development of safer and effective antithrombotic therapies for secondary stroke prevention in patients with non-cardioembolic events. **Asundexian**'s ability to reduce ischemic stroke risk without increasing major bleeding addresses a critical unmet need in this patient population.

Further detailed data from the OCEANIC-STROKE trial, including subgroup analyses, will be crucial for fully understanding the clinical utility of **Asundexian**. Additionally, head-to-head comparative trials against other anticoagulants in this specific indication will be necessary to definitively establish its place in the therapeutic landscape. The ongoing development of other Factor XIa inhibitors will also provide a broader perspective on the potential of this novel class of anticoagulants.[3] For now, **Asundexian** stands as a promising new agent that could change the paradigm of secondary stroke prevention.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. bayer.com [bayer.com]
- 2. healio.com [healio.com]
- 3. Asundexian Reduces Recurrent Stroke Without Bleeding Risk: OCEANIC-STROKE | tctmd.com [tctmd.com]
- 4. New Phase III OCEANIC-STROKE Study Data to be Presented at World Stroke Congress 2025 | Intellectia.AI [intellectia.ai]
- 5. firstwordpharma.com [firstwordpharma.com]



- 6. Asundexian inferior to apixaban for stroke prevention in atrial fibrillation [escardio.org]
- 7. Asundexian versus Apixaban in Patients with Atrial Fibrillation PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asundexian versus Apixaban in Patients with Atrial Fibrillation [escardio.org]
- 9. Systematic Review and Meta-Analysis of Direct Oral Anticoagulants Versus Warfarin in Atrial Fibrillation With Low Stroke Risk PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jchr.org [jchr.org]
- 12. jchr.org [jchr.org]
- 13. Anticoagulants or Antiplatelets for Secondary Prevention of Cryptogenic Stroke: An Updated Systematic Review and Meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 15. xtalks.com [xtalks.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. hcplive.com [hcplive.com]
- To cite this document: BenchChem. [Asundexian Demonstrates Efficacy in Secondary Stroke Prevention with Favorable Safety Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3325157#validating-asundexian-efficacy-in-secondary-stroke-prevention-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com